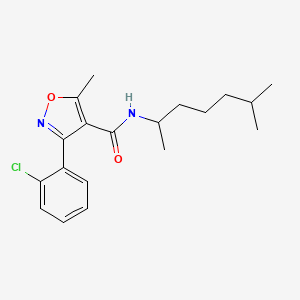
3-(2-chlorophenyl)-N-(1,5-dimethylhexyl)-5-methyl-4-isoxazolecarboxamide
Descripción general
Descripción
3-(2-chlorophenyl)-N-(1,5-dimethylhexyl)-5-methyl-4-isoxazolecarboxamide, also known as CDM-1, is a chemical compound that has been studied for its potential use in scientific research. This compound has been shown to have a variety of interesting properties, including the ability to modulate certain biochemical and physiological processes. In
Mecanismo De Acción
The mechanism of action of 3-(2-chlorophenyl)-N-(1,5-dimethylhexyl)-5-methyl-4-isoxazolecarboxamide is not yet fully understood, but it is thought to involve the modulation of certain ion channels and receptors in the brain. Specifically, 3-(2-chlorophenyl)-N-(1,5-dimethylhexyl)-5-methyl-4-isoxazolecarboxamide has been shown to interact with the GABA-A receptor, which is involved in the regulation of neurotransmitter activity in the brain.
Biochemical and Physiological Effects
3-(2-chlorophenyl)-N-(1,5-dimethylhexyl)-5-methyl-4-isoxazolecarboxamide has been shown to have a variety of interesting biochemical and physiological effects. For example, it has been shown to increase the activity of certain ion channels in the brain, which could have implications for the treatment of neurological disorders. Additionally, 3-(2-chlorophenyl)-N-(1,5-dimethylhexyl)-5-methyl-4-isoxazolecarboxamide has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(2-chlorophenyl)-N-(1,5-dimethylhexyl)-5-methyl-4-isoxazolecarboxamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, 3-(2-chlorophenyl)-N-(1,5-dimethylhexyl)-5-methyl-4-isoxazolecarboxamide has been shown to have a variety of interesting properties, which could make it useful in a variety of different research applications. However, there are also some limitations to using 3-(2-chlorophenyl)-N-(1,5-dimethylhexyl)-5-methyl-4-isoxazolecarboxamide in lab experiments. For example, the mechanism of action of 3-(2-chlorophenyl)-N-(1,5-dimethylhexyl)-5-methyl-4-isoxazolecarboxamide is not yet fully understood, which could make it difficult to interpret experimental results.
Direcciones Futuras
There are many different directions that future research on 3-(2-chlorophenyl)-N-(1,5-dimethylhexyl)-5-methyl-4-isoxazolecarboxamide could take. One area of research that is particularly promising is the use of 3-(2-chlorophenyl)-N-(1,5-dimethylhexyl)-5-methyl-4-isoxazolecarboxamide as a modulator of ion channels in the brain. Additionally, further research is needed to fully understand the mechanism of action of 3-(2-chlorophenyl)-N-(1,5-dimethylhexyl)-5-methyl-4-isoxazolecarboxamide, which could provide important insights into its potential therapeutic uses. Finally, more research is needed to explore the potential limitations of 3-(2-chlorophenyl)-N-(1,5-dimethylhexyl)-5-methyl-4-isoxazolecarboxamide in lab experiments, and to develop strategies for overcoming these limitations.
Aplicaciones Científicas De Investigación
3-(2-chlorophenyl)-N-(1,5-dimethylhexyl)-5-methyl-4-isoxazolecarboxamide has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research involves the use of 3-(2-chlorophenyl)-N-(1,5-dimethylhexyl)-5-methyl-4-isoxazolecarboxamide as a modulator of certain biochemical and physiological processes. For example, 3-(2-chlorophenyl)-N-(1,5-dimethylhexyl)-5-methyl-4-isoxazolecarboxamide has been shown to have an effect on the activity of certain ion channels in the brain, which could have implications for the treatment of neurological disorders.
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(6-methylheptan-2-yl)-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN2O2/c1-12(2)8-7-9-13(3)21-19(23)17-14(4)24-22-18(17)15-10-5-6-11-16(15)20/h5-6,10-13H,7-9H2,1-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDZDYSYZKOTBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC(C)CCCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-[(3-phenylbutanoyl)amino]benzoate](/img/structure/B3976375.png)
![1-[7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B3976382.png)
![N~1~-(sec-butyl)-N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3976389.png)

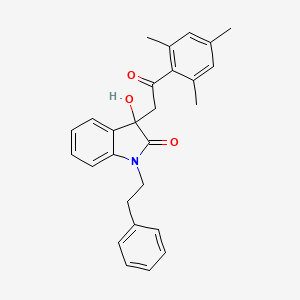
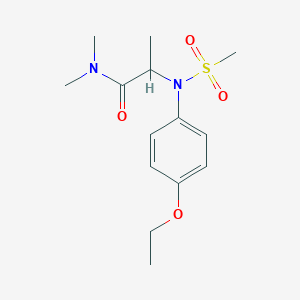
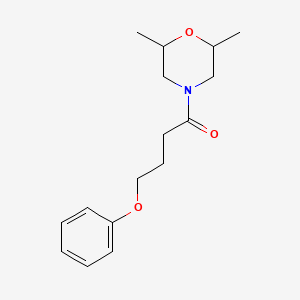
![1-(2-furoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3976447.png)

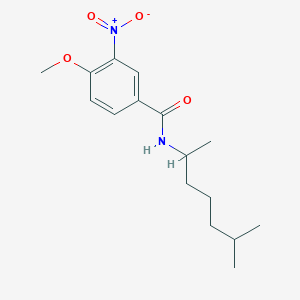
![1-acetyl-4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine](/img/structure/B3976466.png)
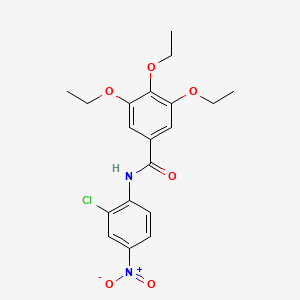
![N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide](/img/structure/B3976473.png)
